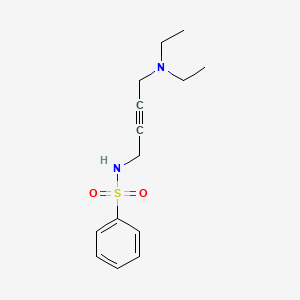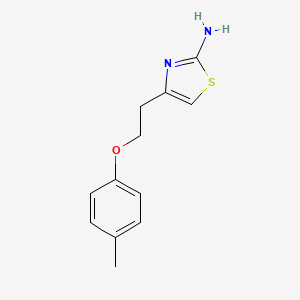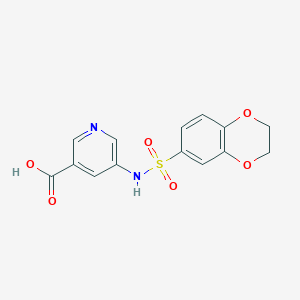![molecular formula C12H17F3N4 B6508852 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2034354-22-6](/img/structure/B6508852.png)
2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 284.79 and its IUPAC name is 4-(4-isopropylpiperazin-1-yl)benzoic acid hydrochloride .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The exact synthesis process for “2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine” is not available in the retrieved information.Molecular Structure Analysis
The InChI code for “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is 1S/C14H20N2O2.ClH/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,17,18);1H . This gives us some insight into the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is a powder at room temperature . The exact physical and chemical properties of “this compound” are not available in the retrieved information.Mécanisme D'action
Target of Action
The primary target of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is the α2-adrenergic receptor , where it acts as an antagonist . This receptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
As an antagonist of the α2-adrenergic receptor, this compound binds to the receptor and blocks its activation by endogenous catecholamines . This blockade can lead to increased firing of the post-synaptic neuron and release of norepinephrine, which can result in various physiological effects.
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor (GPCR) family, and its activation typically leads to a decrease in cyclic AMP levels via the inhibition of adenylate cyclase. By acting as an antagonist, this compound can prevent the decrease in cyclic AMP, potentially leading to effects such as increased heart rate and blood pressure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to the α2-adrenergic receptor .
Safety and Hazards
The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4/c1-9(2)18-5-7-19(8-6-18)11-16-4-3-10(17-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXKDXMCOBPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B6508789.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)


![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)
![2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6508843.png)

